molecular formula C23H17F2N3O2 B607847 GSK-5503A CAS No. 1253186-46-7

GSK-5503A

Cat. No.: B607847
CAS No.: 1253186-46-7
M. Wt: 405.4048
InChI Key: FFTYDCLYIJBUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-5503A is a calcium-release activated calcium channel blocker. It effectively inhibits stromal interaction molecule 1 mediated Orai1 and Orai3 currents in vitro. This compound is primarily used for research purposes, particularly in the study of asthma and allergic disorders .

Preparation Methods

The synthetic routes and reaction conditions for GSK-5503A are not explicitly detailed in the available literature. . Industrial production methods are also not specified, but it is likely that the synthesis involves standard organic chemistry techniques for creating complex molecules.

Chemical Reactions Analysis

GSK-5503A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although the exact reagents and conditions are not detailed.

    Reduction: Similar to oxidation, reduction reactions can be performed on this compound, but specific details are not provided.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions would depend on the specific reagents and conditions used .

Scientific Research Applications

GSK-5503A has several scientific research applications, including:

    Chemistry: Used as a tool to study calcium-release activated calcium channels and their blockers.

    Biology: Helps in understanding the role of calcium-release activated calcium channels in cellular processes.

    Medicine: Research on asthma and allergic disorders, as this compound effectively inhibits stromal interaction molecule 1 mediated Orai1 and Orai3 currents.

Mechanism of Action

GSK-5503A exerts its effects by blocking calcium-release activated calcium channels. It inhibits stromal interaction molecule 1 mediated Orai1 and Orai3 currents in vitro. The molecular targets involved are the Orai1 and Orai3 channels, and the pathway involves the inhibition of calcium influx into cells .

Comparison with Similar Compounds

Properties

CAS No.

1253186-46-7

Molecular Formula

C23H17F2N3O2

Molecular Weight

405.4048

IUPAC Name

2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C23H17F2N3O2/c24-18-10-6-11-19(25)22(18)23(29)26-21-13-14-28(27-21)15-16-7-4-5-12-20(16)30-17-8-2-1-3-9-17/h1-14H,15H2,(H,26,27,29)

InChI Key

FFTYDCLYIJBUCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN3C=CC(=N3)NC(=O)C4=C(C=CC=C4F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK5503A;  GSK 5503A;  GSK-5503A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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